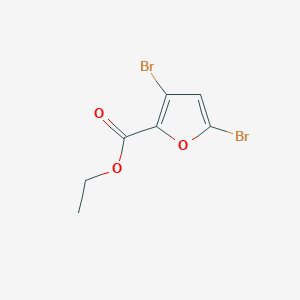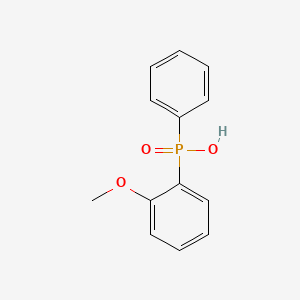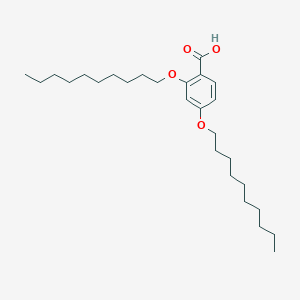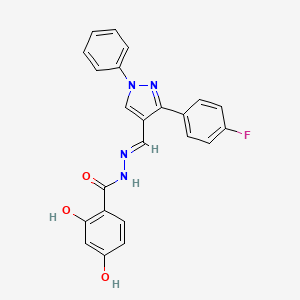![molecular formula C15H11Cl4N3O3 B11942995 4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide is a complex organic compound characterized by its nitrobenzamide structure with additional trichloro and chloroanilino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-(2-chloroanilino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-amino-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloro and chloroanilino groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-nitro-N-[2,2,2-trichloro-1-(3-naphthalen-2-yl-thiourea)ethyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-phenyl-thiourea)ethyl]benzamide
Uniqueness
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide is unique due to the presence of the 2-chloroanilino group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and mechanisms of action compared to similar compounds.
Propiedades
Fórmula molecular |
C15H11Cl4N3O3 |
|---|---|
Peso molecular |
423.1 g/mol |
Nombre IUPAC |
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4N3O3/c16-11-3-1-2-4-12(11)20-14(15(17,18)19)21-13(23)9-5-7-10(8-6-9)22(24)25/h1-8,14,20H,(H,21,23) |
Clave InChI |
ITACKRSNGALVGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![11-(4-fluorobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942948.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)
